molecular formula C7H9FN2O2S B2555570 N-(5-amino-2-fluorophenyl)methanesulfonamide CAS No. 123343-90-8

N-(5-amino-2-fluorophenyl)methanesulfonamide

Cat. No.: B2555570
CAS No.: 123343-90-8
M. Wt: 204.22
InChI Key: XIGXHSJWPYCKRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-amino-2-fluorophenyl)methanesulfonamide is a chemical compound with the molecular formula C7H9FN2O2S and a molecular weight of 204.23 g/mol. This compound is characterized by the presence of an amino group (-NH2), a fluorine atom, and a methanesulfonamide group attached to a benzene ring. It is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 5-amino-2-fluorophenol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to avoid hydrolysis of the methanesulfonyl chloride.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process involves the continuous monitoring of reaction parameters and the use of advanced purification techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: N-(5-amino-2-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-amino-2-fluorophenyl)methanesulfonamide is used in various scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

  • Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

N-(5-amino-2-fluorophenyl)methanesulfonamide is similar to other compounds such as N-(2-fluorophenyl)methanesulfonamide and N-(2-amino-5-fluorophenyl)methanesulfonamide. its unique combination of functional groups and structural features distinguishes it from these compounds, making it suitable for specific applications.

Comparison with Similar Compounds

  • N-(2-fluorophenyl)methanesulfonamide

  • N-(2-amino-5-fluorophenyl)methanesulfonamide

Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O2S/c1-13(11,12)10-7-4-5(9)2-3-6(7)8/h2-4,10H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGXHSJWPYCKRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC(=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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